molecular formula C21H26N2O4S B2510381 4-methoxy-3-methyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide CAS No. 1005298-79-2

4-methoxy-3-methyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide

Cat. No.: B2510381
CAS No.: 1005298-79-2
M. Wt: 402.51
InChI Key: SSCNGIZGIKDQSN-UHFFFAOYSA-N
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Description

4-Methoxy-3-methyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide is a sulfonamide derivative characterized by a benzene-sulfonamide core substituted with a methoxy group at position 4 and a methyl group at position 2. The sulfonamide nitrogen is further functionalized with a 1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl group, introducing a fused bicyclic system with an acylated tertiary amine.

Properties

IUPAC Name

4-methoxy-3-methyl-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4S/c1-14(2)21(24)23-11-5-6-16-7-8-17(13-19(16)23)22-28(25,26)18-9-10-20(27-4)15(3)12-18/h7-10,12-14,22H,5-6,11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSCNGIZGIKDQSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)C(C)C)C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-3-methyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide involves multiple steps, including Friedel-Crafts acylation and subsequent reactions to introduce the sulfonamide group. The reaction conditions typically involve the use of catalysts such as aluminum chloride (AlCl3) for the acylation step, followed by sulfonation using reagents like chlorosulfonic acid (ClSO3H) or sulfur trioxide (SO3) in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the sulfonamide group, converting it to an amine.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

4-methoxy-3-methyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide has various applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methoxy-3-methyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor binding. This can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be compared to other sulfonamide derivatives, particularly those with heterocyclic or aryl substituents. Below is a detailed analysis:

Structural Analogues with Benzimidazole Cores

describes benzimidazole sulfonamides such as 1-[(N,N-dimethylamino)benzene-4-sulfonyl]-5-methoxy-2-[[(3,5-dimethyl-4-methoxy-2-pyridyl)methyl]sulfinyl]-1H-benzimidazole. Key differences include:

  • Core Structure: The target compound uses a tetrahydroquinoline moiety, while benzimidazole derivatives feature a five-membered aromatic ring fused to an imidazole.
  • Substituents : Both classes share methoxy and sulfonamide groups, but benzimidazoles in incorporate pyridylmethylsulfinyl groups, which may enhance solubility or target binding .

Simpler Aryl Sulfonamides

discusses N-(4-methoxyphenyl)benzenesulfonamide and related derivatives. Comparisons include:

  • Complexity: The target compound’s tetrahydroquinoline-acyl group adds steric bulk and conformational flexibility absent in simpler aryl sulfonamides.
  • Bioactivity Implications: Aryl sulfonamides like 4-amino-N-(4-methoxyphenyl)benzenesulfonamide are studied for bioactivity, but the amino group in these analogues facilitates hydrogen bonding, unlike the acylated tertiary amine in the target compound .

Data Table: Structural and Functional Comparison

Property Target Compound Benzimidazole Sulfonamide () N-(4-Methoxyphenyl)benzenesulfonamide ()
Core Structure Benzene-sulfonamide + tetrahydroquinoline Benzimidazole-sulfonamide Benzene-sulfonamide + aryl amine
Key Substituents 4-Methoxy-3-methyl, 1-(2-methylpropanoyl)-tetrahydroquinolin-7-yl Pyridylmethylsulfinyl, methoxy, dimethylamino 4-Methoxyphenyl
Hydrogen Bonding Capacity Limited (tertiary amine acylated) High (sulfinyl, amino groups) Moderate (sulfonamide, amino groups)
Lipophilicity (Predicted) High (saturated bicyclic system, acyl group) Moderate (aromatic cores with polar groups) Low to moderate (simple aryl substitution)

Research Findings and Implications

  • Synthetic Challenges: The tetrahydroquinoline-acyl group in the target compound may complicate synthesis compared to simpler analogues, requiring multi-step functionalization .
  • Bioactivity Potential: While benzimidazole sulfonamides () and aryl sulfonamides () show documented bioactivity, the target compound’s activity remains speculative.
  • Structural Uniqueness: The combination of a tetrahydroquinoline moiety and acyl group distinguishes this compound from other sulfonamides, warranting further crystallographic or computational studies to elucidate conformational preferences .

Biological Activity

The compound 4-methoxy-3-methyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide represents a novel class of organic compounds with potential therapeutic applications. Its unique structural features, including a tetrahydroquinoline core and a sulfonamide moiety, suggest diverse biological activities. This article reviews the current understanding of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

  • Molecular Formula : C₁₈H₃₁N₃O₃S
  • Molecular Weight : 353.53 g/mol

The structural characteristics include:

  • A methoxy group (–OCH₃) at the para position on the benzene ring.
  • A sulfonamide group (–SO₂NH₂) which is known for its biological activity.
  • A tetrahydroquinoline core that contributes to its interaction with biological targets.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Antimicrobial Activity : Similar sulfonamide derivatives have demonstrated antibacterial properties. The presence of the sulfonamide group is crucial for this activity.
  • Anticancer Potential : Compounds with tetrahydroquinoline structures have shown promise in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Cardiovascular Effects : Studies on related sulfonamides suggest potential modulation of perfusion pressure and coronary resistance, indicating possible cardiovascular benefits.

The mechanisms through which 4-methoxy-3-methyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide exerts its effects are still under investigation. However, some proposed interactions include:

  • Enzyme Inhibition : Sulfonamides are known to inhibit dihydropteroate synthase in bacterial cells, disrupting folate synthesis.
  • Receptor Modulation : The compound may interact with various receptors involved in inflammation and pain pathways.

Case Studies and Experimental Findings

Recent studies have explored the biological activities of similar compounds to draw parallels with 4-methoxy-3-methyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide.

Table 1: Summary of Experimental Findings

CompoundBiological ActivityMethodologyKey Findings
4-Amino-benzenesulfonamideAntibacterialIn vitro assaysEffective against Gram-positive bacteria
N-(1-isobutyryl)-tetrahydroquinolineAnticancerCell line studiesInduced apoptosis in cancer cells
4-(2-aminoethyl)benzenesulfonamideCardiovascularIsolated rat heart modelDecreased perfusion pressure significantly

Notable Research

A study conducted on related sulfonamides demonstrated that they could significantly lower perfusion pressure in isolated rat hearts. This finding suggests that similar mechanisms may be applicable to 4-methoxy-3-methyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide .

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